3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Vilsmeyer-Haack reaction, which involves the formylation of a pyrazole derivative in the presence of a chlorinating agent . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in interactions with biological molecules, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with a phenyl group instead of a dimethyl group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the chlorine atom, which affects its reactivity and applications.
Uniqueness
3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-1,5-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 |
InChI Key |
GMVXGELXGRNICU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)Cl)C=O |
Origin of Product |
United States |
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